N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a pyridine-pyrrolidinone moiety via a methylene bridge. This structure combines a planar aromatic benzothiazole system, known for its role in kinase inhibition and DNA intercalation, with a pyridyl-pyrrolidinone group that enhances solubility and target-binding specificity.
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-17-2-1-7-22(17)16-8-12(5-6-19-16)10-20-18(24)13-3-4-14-15(9-13)25-11-21-14/h3-6,8-9,11H,1-2,7,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKQVVJQFWGICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Analysis
Biochemical Properties
It is known that 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, to which this compound belongs, exhibit psychotropic and cerebroprotective effects. These compounds are widely used for the treatment of central nervous system and cerebrovascular disorders.
Biological Activity
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.48 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, combined with a pyridine and a pyrrolidinone structure that enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Research indicates that compounds containing thiazole and pyridine rings often exhibit antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .
Biological Activity
- Antibacterial Activity :
-
Anticancer Potential :
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, thiazole derivatives have demonstrated significant activity against cancer cells, often surpassing traditional chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antitumor activity.
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Antimalarial Activity :
- Another area of interest is the compound's potential as an antimalarial agent. It has been reported to inhibit prolyl-tRNA synthetase in Plasmodium falciparum, indicating promising activity against malaria.
Data Table: Summary of Biological Activities
Case Studies
- Study on Antibacterial Properties :
- Evaluation of Anticancer Activity :
-
Antimalarial Mechanism Investigation :
- Research highlighted the inhibition of prolyl-tRNA synthetase as a key mechanism through which the compound exerts its antimalarial effects, suggesting a novel pathway for therapeutic intervention in malaria treatment.
Chemical Reactions Analysis
Key Synthetic Pathways
The synthesis of this compound involves multi-step organic transformations, primarily focusing on coupling reactions and functional group manipulations.
Core Benzo[d]thiazole Formation
The benzo[d]thiazole scaffold is synthesized via cyclization reactions. For example, thiophene derivatives (e.g., 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate) undergo coupling with acid chlorides or carboxylic acids under EDC·HCl–HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride–1-hydroxybenzotriazole) activation in the presence of triethylamine (TEA) to form thiazole intermediates .
Amidation and Final Assembly
The final carboxamide group is installed using carbodiimide-based coupling agents. For example:
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EDC·HCl–HOBt-mediated amidation links the benzo[d]thiazole-6-carboxylic acid to the pyridinylmethyl-pyrrolidinone intermediate .
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Deprotection steps (e.g., TFA for Fmoc removal or LiOH for ester hydrolysis) are critical for activating intermediates .
Functional Group Reactivity
The compound undergoes reactions at three key sites: the benzo[d]thiazole core, pyridine ring, and pyrrolidinone moiety.
Optimized Reaction Conditions
Key parameters influencing reaction efficiency include temperature, solvent, and catalyst choice:
Coupling Reactions
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EDC·HCl–HOBt in DMF at 0–25 °C achieves >75% yield for amide bond formation .
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Suzuki-Miyaura coupling requires Pd(PPh₃)₄ in THF/H₂O at 80 °C for 12 h .
Deprotection
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TFA-mediated cleavage of tert-butyl esters proceeds quantitatively in CH₂Cl₂ at 25 °C .
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LiOH hydrolysis of methyl esters requires 4 M NaOH/MeOH at 60 °C .
Comparative Analysis of Analogues
Structural analogs exhibit varied reactivity based on substituents:
Catalytic and Solvent Effects
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Organometallic catalysts : LDA or n-BuLi at −78 °C are essential for regioselective lithiation .
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Solvent polarity : DMF enhances coupling efficiency, while CH₂Cl₂ is preferred for acid-sensitive steps .
Degradation Pathways
Under acidic conditions (pH < 3), the pyrrolidinone ring undergoes hydrolysis to form γ-aminobutyric acid (GABA) derivatives . Oxidative degradation with KMnO₄ cleaves the thiazole ring, producing sulfonic acid byproducts .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidinone-Containing Analogs
Compounds bearing the pyrrolidinone group, such as those in , share the target compound’s lactam ring but differ in core scaffolds. For example, triazine-based derivatives like N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-... incorporate triazine and dimethylamino-phenyl groups, which introduce additional hydrogen-bonding and hydrophobic interactions .
Key Insight : The triazine analogs’ bulkier structure may reduce membrane permeability compared to the target compound’s compact benzothiazole core.
Benzothiazole/Thiazolecarboxamide Derivatives
Biopharmacule’s N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide () shares the thiazolecarboxamide motif but replaces the pyridin-4-yl-pyrrolidinone with a pyrimidine-piperazine group . The chloro-methylphenyl substituent likely increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
Table 1: Comparison of Thiazolecarboxamide Derivatives
*Activity values from are likely IC50 (µM); lower values indicate higher potency.
Key Insight: The target compound’s pyrrolidinone group may confer better metabolic stability compared to Biopharmacule’s piperazine-containing analog, which could undergo oxidative metabolism.
Acetamide-Based Analogs
lists indolin-3-ylidene acetamide derivatives, such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (activity value: 5.797) . The fluoro substituent in this analog may enhance electronegativity but lower solubility compared to the target compound’s unsubstituted benzothiazole.
Key Insight : The target compound’s benzothiazole core likely provides stronger intercalation or kinase-binding activity than the indolinylidene analogs’ planar systems.
Research Findings and Limitations
- Structural Advantages: The target compound’s hybrid benzothiazole-pyrrolidinone architecture balances rigidity and solubility, a feature absent in bulkier triazine () or indolinylidene () analogs.
- Activity Trends: While direct comparative data are unavailable, the activity values in suggest that substituents like fluorine (5.797) may reduce potency compared to amino or methyl groups (5.58, 5.408) .
- Knowledge Gaps: No explicit data on the target compound’s biological activity or pharmacokinetics are provided in the evidence, limiting quantitative comparisons.
Preparation Methods
Nitration and Reduction Route
- Nitration : Benzo[d]thiazole undergoes nitration at the 6-position using fuming HNO₃ (90%) and H₂SO₄ (10%) at 0–5°C, yielding 6-nitrobenzo[d]thiazole (87% yield).
- Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH, 25°C, 12 h) reduces the nitro group to an amine, producing 6-aminobenzo[d]thiazole (92% yield).
- Diazotization and Hydrolysis : Treatment with NaNO₂/HCl (0°C) forms the diazonium salt, which is hydrolyzed to benzo[d]thiazole-6-carboxylic acid using CuCN/KCN in aqueous H₂SO₄ (70°C, 4 h; 78% yield).
Direct Carboxylation
Alternative methods employ directed ortho-metalation:
- Lithiation : Benzo[d]thiazole reacts with LDA (−78°C, THF) followed by quenching with CO₂ to afford the carboxylic acid (65% yield).
Synthesis of 4-(Aminomethyl)-2-(2-oxopyrrolidin-1-yl)pyridine
Pyridine Functionalization
- Chlorination : 4-Methylpyridin-2-amine is treated with PCl₅ in POCl₃ (reflux, 6 h) to yield 2-chloro-4-methylpyridine (84%).
- Nucleophilic Substitution : Reaction with pyrrolidin-2-one in DMF (K₂CO₃, 100°C, 12 h) introduces the 2-oxopyrrolidin-1-yl group, producing 2-(2-oxopyrrolidin-1-yl)-4-methylpyridine (76%).
- Bromination : Free-radical bromination (NBS, AIBN, CCl₄, 80°C, 8 h) generates 4-(bromomethyl)-2-(2-oxopyrrolidin-1-yl)pyridine (68%).
- Amination : Substitution with aqueous NH₃ (EtOH, 50°C, 6 h) yields 4-(aminomethyl)-2-(2-oxopyrrolidin-1-yl)pyridine (89%).
Amide Bond Formation
Carbodiimide-Mediated Coupling
Benzo[d]thiazole-6-carboxylic acid (1 eq) and 4-(aminomethyl)-2-(2-oxopyrrolidin-1-yl)pyridine (1.2 eq) are coupled using EDC·HCl (1.5 eq) and HOBt (1 eq) in DMF (0°C → 25°C, 24 h). Purification via silica chromatography (EtOAc/hexane, 3:7) affords the title compound in 82% yield.
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 82 |
| DCC/DMAP | CH₂Cl₂ | 0→25 | 67 |
| HATU | DMF | 25 | 79 |
Mixed Carbonate Activation
Alternative activation with ClCO₂Et (2 eq) and TEA (3 eq) in THF (0°C, 1 h) followed by amine addition achieves 74% yield.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO- d₆): δ 8.94 (s, 1H, NH), 8.42 (d, J = 8.4 Hz, 1H, Ar-H), 8.21 (d, J = 8.0 Hz, 1H, Ar-H), 7.98 (s, 1H, Py-H), 7.62 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H), 4.62 (s, 2H, CH₂), 3.82 (t, J = 6.8 Hz, 2H, pyrrolidinone), 2.48 (m, 4H, pyrrolidinone).
- LC-MS : m/z 381.1 [M+H]⁺ (calculated 381.4).
- HPLC Purity : 98.6% (C18 column, MeCN/H₂O, 70:30).
X-ray Crystallography
Single-crystal analysis confirms the planar benzo[d]thiazole core and the twisted conformation of the pyridinylmethyl group (dihedral angle = 67°).
Alternative Synthetic Routes
Solid-Phase Synthesis
Wang resin-bound Fmoc-protected intermediates enable sequential coupling of γ-lactam-thiazoles and pyridine fragments, achieving 75% yield after TFA cleavage.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Q. How can structure-activity relationship (SAR) studies guide therapeutic optimization?
SAR focuses on modifying key moieties:
- Benzo[d]thiazole : Electron-withdrawing groups (e.g., Cl at C6) enhance target binding affinity .
- Pyridine-pyrrolidinone linker : Adjusting substituents (e.g., methyl groups) improves metabolic stability .
- Methodology :
- Molecular docking : Screen analogs against target proteins (e.g., kinases) to predict binding modes .
- In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) to prioritize candidates .
Q. How to resolve contradictions between in vitro and in vivo pharmacological data?
Contradictions often arise from bioavailability or metabolite interference. Strategies include:
- Pharmacokinetic (PK) studies : Measure plasma half-life and tissue distribution using LC-MS/MS .
- Metabolite identification : Use hepatic microsomes to identify active/inactive derivatives .
- Dose optimization : Adjust dosing regimens in animal models (e.g., q.d. vs. b.i.d.) to align efficacy with in vitro IC₅₀ .
Q. What experimental designs are robust for evaluating target engagement in cellular models?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) between the compound and purified targets (e.g., receptors) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- Knockout models : Use CRISPR/Cas9 to validate target specificity in cell lines .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Source variation : Compare assay conditions (e.g., cell lines, serum concentrations). For example, activity in MCF-7 (breast cancer) vs. HepG2 (liver cancer) may vary due to differential receptor expression .
- Compound stability : Test degradation in assay media (e.g., PBS vs. DMEM) using stability-indicating HPLC .
- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., batch-to-batch impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
